![molecular formula C22H19N3O2 B4970260 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4970260.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide, also known as BIP, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. BIP is a small molecule that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide is not fully understood. However, studies have suggested that N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to have several biochemical and physiological effects. Studies have reported that N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to protect neuronal cells from oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal compound for in vitro studies. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to exhibit low toxicity, indicating its potential for therapeutic applications. However, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has some limitations for lab experiments. Its solubility in water is limited, which can make it challenging to use in certain assays. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide is relatively expensive, which can limit its use in large-scale studies.
Future Directions
There are several future directions for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide research. One potential area of research is the development of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide analogs with improved solubility and potency. Additionally, studies can focus on investigating the potential therapeutic applications of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, research can explore the use of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide in combination therapy with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide involves a multi-step process that starts with the condensation reaction of 2-aminobenzimidazole and 4-bromoaniline. This reaction yields 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with 2-phenoxypropanoic acid to produce N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide exhibits anti-tumor activity by inhibiting the proliferation of cancer cells. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been found to have neuroprotective effects by preventing neuronal cell death.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15(27-18-7-3-2-4-8-18)22(26)23-17-13-11-16(12-14-17)21-24-19-9-5-6-10-20(19)25-21/h2-15H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLDHDRGLGFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


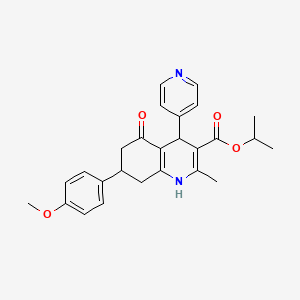
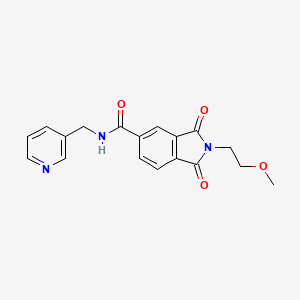
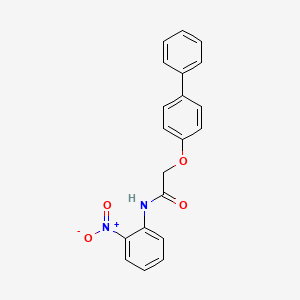
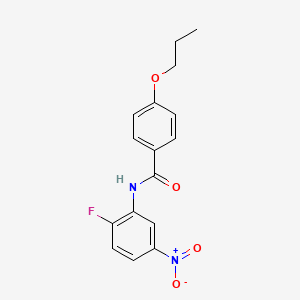
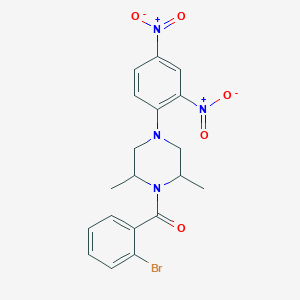
![4-[(3-nitrophenyl)amino]-1,2-naphthalenedione](/img/structure/B4970237.png)
![4-ethoxy-3-nitro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4970242.png)

![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4970259.png)
![(2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B4970265.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide](/img/structure/B4970270.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)